Ethyl 4-amino-5-fluoronicotinate
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Overview
Description
Ethyl 4-amino-5-fluoronicotinate is a heterocyclic aromatic compound with the molecular formula C₈H₉FN₂O₂. It is a derivative of nicotinic acid and contains both an amino group and a fluorine atom on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-5-fluoronicotinate typically involves the reaction of ethyl nicotinate with fluorinating agents and subsequent amination. One common method includes:
Fluorination: Ethyl nicotinate is treated with a fluorinating agent such as Selectfluor to introduce the fluorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar solvents.
Major Products:
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Ethyl 4-amino-5-fluoronicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 2-amino-5-fluoronicotinate
- 2-Amino-5-fluoronicotinamide
- 5-Fluoro-4-iodopyridin-2-amine
- 5-Fluoropyridine-2,3-diamine
Comparison: Ethyl 4-amino-5-fluoronicotinate is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This positioning can influence its reactivity and biological activity compared to similar compounds. For instance, Ethyl 2-amino-5-fluoronicotinate has the amino group at a different position, which can lead to variations in its chemical behavior and applications .
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 4-amino-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
MLKJGIODOCHOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)F |
Origin of Product |
United States |
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